molecular formula C12H16O2 B2689467 3-(3,5-Dimethylphenoxy)-2-butanone CAS No. 24264-52-6

3-(3,5-Dimethylphenoxy)-2-butanone

Cat. No.: B2689467
CAS No.: 24264-52-6
M. Wt: 192.258
InChI Key: YLYNQLVPKXDCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenoxy)-2-butanone is an organic compound characterized by the presence of a butanone group attached to a dimethylphenoxy moiety

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Dimethylphenoxy)-2-butanone . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-2-butanone typically involves the reaction of 3,5-dimethylphenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-2-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenoxy)-2-butanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylphenoxy group provides steric hindrance and electronic effects that influence its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)7-12(6-8)14-11(4)10(3)13/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYNQLVPKXDCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.